molecular formula C19H18ClFN6O3 B2579589 N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286695-78-0

N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2579589
CAS No.: 1286695-78-0
M. Wt: 432.84
InChI Key: JCLXCDOVQZPUQA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClFN6O3 and its molecular weight is 432.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

A variety of pyrimidine-linked morpholinophenyl derivatives, including compounds related to the one , have been synthesized and evaluated for biological activities. These compounds have demonstrated significant larvicidal activity against mosquito larvae, suggesting potential applications in controlling mosquito populations and reducing the transmission of mosquito-borne diseases (Gorle et al., 2016).

Anticancer and Antifungal Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to the one of interest, has shown that these derivatives exhibit inhibitory activities against Src kinase, a protein implicated in the development of various cancers. This suggests potential applications in cancer therapy, specifically targeting Src kinase to inhibit cancer cell growth and proliferation (Fallah-Tafti et al., 2011). Additionally, some derivatives have displayed antifungal activities, indicating potential use in treating fungal infections.

Radioligand Development

The development of radioligands for imaging applications is another area where related compounds have shown promise. For example, novel pyridopyrimidin-4-one derivatives have been explored as radioligand candidates for arginine vasopressin 1B (V1B) receptors. These compounds, due to their high binding affinities and antagonistic activity, could be used in vivo to measure the occupancy of the V1B receptor, providing valuable insights into various psychiatric and endocrine disorders (Koga et al., 2016).

Antimicrobial Activity

Some novel derivatives have been synthesized with antimicrobial activity against selected bacterial and fungal strains. This indicates a potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).

Neuroprotective and Dermatological Applications

Additionally, patents have reflected the exploration of pyridazino[4,5-b]indole-1-acetamide compounds for activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad range of potential applications underscores the versatility of this chemical structure in addressing various health conditions (Habernickel, 2002).

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O3/c20-14-7-12(1-2-15(14)21)8-22-16(28)10-27-11-24-17-13(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLXCDOVQZPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.